(1-(3-Fluorobenzyl)cyclopropyl)methanol
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Overview
Description
(1-(3-Fluorobenzyl)cyclopropyl)methanol: is a chemical compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a fluorobenzyl substituent at the 1-position of the cyclopropyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1-(3-Fluorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Scientific Research Applications
Chemistry: (1-(3-Fluorobenzyl)cyclopropyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in the treatment of various diseases .
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of (1-(3-Fluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or interfere with cellular signaling processes .
Comparison with Similar Compounds
- (1-(4-Fluorobenzyl)cyclopropyl)methanol
- (1-(3-Chlorobenzyl)cyclopropyl)methanol
- (1-(3-Methylbenzyl)cyclopropyl)methanol
Uniqueness: (1-(3-Fluorobenzyl)cyclopropyl)methanol is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs . The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C11H13FO |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
[1-[(3-fluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13FO/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6,13H,4-5,7-8H2 |
InChI Key |
LMCBSSAYLASCDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)F)CO |
Origin of Product |
United States |
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